[2,4'-Bipyridine]-4-methanamine
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Overview
Description
[2,4’-Bipyridine]-4-methanamine: is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound features a methanamine group attached to the 4-position of one of the pyridine rings. Bipyridines are known for their ability to form coordination complexes with metal ions, making them valuable in various fields such as catalysis, material science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridine]-4-methanamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs homogeneous and heterogeneous catalysis . The use of metal complexes, such as nickel or palladium catalysts, is common in these processes . Additionally, electrochemical methods have been explored to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: [2,4’-Bipyridine]-4-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted bipyridine derivatives
Scientific Research Applications
Chemistry: In chemistry, [2,4’-Bipyridine]-4-methanamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and material science .
Medicine: In medicine, bipyridine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: Industrially, the compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of [2,4’-Bipyridine]-4-methanamine primarily involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing their activity. For example, in catalysis, the metal-ligand complex can facilitate the activation of substrates, leading to enhanced reaction rates and selectivity .
Comparison with Similar Compounds
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 3,3’-Bipyridine
- 2,3’-Bipyridine
- 2,4’-Bipyridine
Uniqueness: [2,4’-Bipyridine]-4-methanamine is unique due to the presence of the methanamine group, which provides additional functionality and reactivity compared to other bipyridine derivatives. This makes it a versatile compound for various applications in coordination chemistry, catalysis, and material science .
Properties
IUPAC Name |
(2-pyridin-4-ylpyridin-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H,8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVUSCTZMGIPKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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